N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a benzo[c][1,2,5]thiadiazole core linked via an ethyl chain to a 3-(4-fluorophenyl)-6-oxopyridazine moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the carboxamide linkage provides hydrogen-bonding capability for target engagement .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c20-14-4-1-12(2-5-14)15-7-8-18(26)25(22-15)10-9-21-19(27)13-3-6-16-17(11-13)24-28-23-16/h1-8,11H,9-10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIBTROGFGGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS No. 922994-01-2) is a complex organic molecule with potential therapeutic applications. Its structure incorporates various pharmacophores that suggest a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H13FN4O2S
- Molecular Weight : 380.4 g/mol
- Key Functional Groups :
- Pyridazine ring
- Thiadiazole moiety
- Fluorophenyl group
The presence of these groups enhances the compound's binding affinity to biological targets and influences its pharmacological properties.
The mechanism by which this compound exerts its effects is multifaceted. It is believed to interact with various molecular targets, including:
- Enzymes : Inhibition of specific enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.
- Receptors : Modulation of receptor activity linked to neuroprotection and anti-inflammatory responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- c-Met Tyrosine Kinase Inhibition : Studies have shown that pyridazinone derivatives can selectively inhibit c-Met tyrosine kinase, which plays a role in tumor growth and metastasis .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects:
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models, providing protection against induced seizures .
Anti-inflammatory Properties
The thiadiazole moiety is known for its anti-inflammatory effects:
- Compounds containing this structure have been evaluated for their ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
A summary of key findings from various studies on related compounds:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H13FN4O2S
- Molecular Weight : 380.4 g/mol
- CAS Number : 922994-01-2
The compound features a complex structure combining a benzo[c][1,2,5]thiadiazole moiety with a pyridazine derivative, which contributes to its biological activity. The presence of the fluorophenyl group enhances its interaction potential with biological targets.
Anticancer Activity
Recent studies have suggested that compounds similar to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibit significant anticancer properties. Research indicates that derivatives containing benzo[c][1,2,5]thiadiazole structures possess potent cytotoxic effects against various cancer cell lines. These compounds are believed to induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Anticonvulsant Properties
The anticonvulsant activity of related thiadiazole compounds has been documented, with specific derivatives showing efficacy in animal models. For instance, certain modifications of thiadiazole rings have demonstrated protective effects against induced seizures, suggesting that the compound may also exhibit similar properties. The mechanism is thought to involve the inhibition of neurotransmitter release or modulation of ion channels .
Monoamine Oxidase Inhibition
Compounds featuring thiadiazole scaffolds have been investigated for their ability to inhibit monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters. For example, a related compound was identified as a reversible and competitive inhibitor of MAO-A, indicating potential applications in treating mood disorders and neurodegenerative diseases . The structural features of this compound may similarly confer MAO inhibitory activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include condensation reactions between appropriate precursors. Characterization techniques such as FTIR spectroscopy and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Screening
In a study evaluating various thiadiazole derivatives for anticancer activity, compounds structurally similar to this compound were tested against human cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Anticonvulsant Activity Assessment
Another study focused on the anticonvulsant properties of thiadiazole derivatives reported that certain compounds provided up to 80% protection against seizures in animal models at specific dosages. This suggests that modifications to the thiadiazole structure can enhance anticonvulsant efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Below is a comparison with key derivatives and their documented properties:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s benzo[c][1,2,5]thiadiazole core is more electron-deficient than the thiazole or pyrimidine systems in analogs . This may enhance binding to ATP pockets in kinases but reduce solubility.
Substituent Effects :
- The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to the 2-chloro-6-methylphenyl group in analogs , as fluorination reduces oxidative degradation.
- Analogs with hydroxyethyl-piperazine or piperidine-hydroxy groups exhibit enhanced solubility and cellular permeability , whereas the target compound’s ethyl chain may limit these properties.
Biological Activity Trends: Thiazole-based analogs (e.g., 2f) show potent protease inhibition due to their hydrogen-bonding thiazole nitrogen and flexible piperidine substituents . The target compound’s rigid benzo[c]thiadiazole core may shift selectivity toward kinases. Pyrimidine-thiazole hybrids (e.g., BP 27384) demonstrate sub-micromolar anticancer activity, attributed to their dual heterocyclic pharmacophores . The target compound’s pyridazinone-thiadiazole combination could synergize similarly but remains untested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
